Suberoyl chloride

Thermal analysis Polymer chemistry Copolyoxamide synthesis

Suberoyl chloride (octanedioyl dichloride, CAS 10027-07-3) is an eight-carbon (C8) aliphatic diacyl chloride of molecular formula C8H12Cl2O2 and molecular weight 211.08 g/mol. It is the diacid chloride derivative of suberic acid, appearing as a colorless to light yellow clear liquid with density 1.172 g/mL at 25 °C, boiling point 162–163 °C at 15 mmHg, and refractive index n20/D 1.468.

Molecular Formula C8H12Cl2O2
Molecular Weight 211.08 g/mol
CAS No. 10027-07-3
Cat. No. B127285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberoyl chloride
CAS10027-07-3
SynonymsOctanedioyl Dichloride;  Suberoyl Chloride;  1,6-Hexanedicarbonyl Chloride;  Octanedioyl Chloride;  Subaric Dichloride;  Suberic Acid Dichloride;  Suberic Chloride;  Suberic Dichloride;  Suberoyl Dichloride;  Suberyl Dichloride
Molecular FormulaC8H12Cl2O2
Molecular Weight211.08 g/mol
Structural Identifiers
SMILESC(CCCC(=O)Cl)CCC(=O)Cl
InChIInChI=1S/C8H12Cl2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2
InChIKeyPUIBKAHUQOOLSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suberoyl Chloride (CAS 10027-07-3) – C8 Diacyl Chloride Procurement & Selection Guide


Suberoyl chloride (octanedioyl dichloride, CAS 10027-07-3) is an eight-carbon (C8) aliphatic diacyl chloride of molecular formula C8H12Cl2O2 and molecular weight 211.08 g/mol . It is the diacid chloride derivative of suberic acid, appearing as a colorless to light yellow clear liquid with density 1.172 g/mL at 25 °C, boiling point 162–163 °C at 15 mmHg, and refractive index n20/D 1.468 . As a member of the homologous series of aliphatic dicarboxylic acid dichlorides, it occupies a structurally distinct intermediate position between shorter-chain analogs such as adipoyl chloride (C6) and longer-chain variants such as sebacoyl chloride (C10), with each methylene unit increment altering the physicochemical and performance properties of derived polymers and crosslinked materials [1][2].

Why C6 or C10 Diacyl Chlorides Cannot Simply Replace Suberoyl Chloride


Aliphatic diacyl chlorides within the succinyl (C4) to sebacoyl (C10) series are not interchangeable building blocks; the methylene chain length separating the two acyl chloride termini directly governs the spacer arm dimensions, polymer segmental mobility, thermal transition temperatures, and crosslinked network architecture [1][2]. Suberoyl chloride's eight-carbon backbone provides a spacer arm of approximately 10–11 Å (extended conformation) [3], which is structurally distinct from the ~8 Å spacer of adipoyl chloride (C6) and the ~13 Å spacer of sebacoyl chloride (C10). This difference translates into quantifiable shifts in copolymer melting points spanning a 27 °C range across the C6→C8→C10 series [2], altered mechanical compliance in crosslinked biopolymer membranes [1], and differential thermal stability of the resulting polymers where increasing methylene spacer length systematically reduces degradation resistance . Generic substitution without matching the specific C8 spacer architecture therefore risks producing materials with unintended thermal, mechanical, and permeability profiles.

Quantitative Differentiation Evidence for Suberoyl Chloride Versus Closest Analogs


Copolyoxamide Melting Point Modulation Across C6→C8→C10 Chain Length Series

In a direct comparative study, Dickstein and Vogl prepared regular aromatic/aliphatic copolyoxamides from N,N′-bis(3-aminophenyl)oxamide with adipoyl chloride (C6), suberoyl chloride (C8), and sebacoyl chloride (C10) under identical solution polymerization conditions [1]. The resulting meta-phenylene copolyoxamides exhibited melting points spanning a range of 346 to 373 °C, with melting temperature decreasing systematically as the aliphatic diacid chloride chain length increased. Suberoyl chloride (C8) yields a copolyoxamide melting point positioned between the higher-melting adipoyl-derived polymer and the lower-melting sebacoyl-derived polymer. This 27 °C melting point window across only two methylene unit increments demonstrates that suberoyl chloride's specific C8 chain length provides a thermally distinct, non-substitutable intermediate profile for applications requiring balanced heat resistance and melt processability [1].

Thermal analysis Polymer chemistry Copolyoxamide synthesis

Chitosan Membrane Crosslinking – Simultaneous Strength and Flexibility Improvement Unique to Suberoyl Chloride

Chen et al. (2013) demonstrated that suberoyl chloride crosslinking of N-phthaloyl acylated chitosan produces a mechanically unusual outcome: tensile strength, Young's modulus, and elongation at break all increased simultaneously with crosslinking density from 0% to 7.4% [1]. This simultaneous improvement in both strength and flexibility is atypical for crosslinking reactions, which generally increase stiffness at the expense of elongation [1]. In the same study, water retention values (WRVs) decreased progressively with crosslinking degree: the saturated water absorptivity of the uncrosslinked membrane was substantially reduced even at the lowest crosslinking density (2.9%), with further decreases at 4.4%, 5.9%, and 7.4% [1]. Additionally, the permeability of urea, phosphorus, potassium, Zn²⁺, Cu²⁺, and naphthylacetic acid (NAA) across the membranes was tunably reduced with increasing suberoyl chloride content, enabling controlled-release property engineering by simply adjusting the crosslinker amount [1].

Biopolymer crosslinking Controlled-release membranes Mechanical properties

Physical Property Differentiation – Density, Boiling Point, and Refractive Index Versus C6 and C10 Analogs

Suberoyl chloride exhibits physically distinct handling and purification characteristics compared to its closest homologs. At 25 °C, suberoyl chloride (C8) has a density of 1.172 g/mL, which lies between adipoyl chloride (C6, 1.259 g/mL) and sebacoyl chloride (C10, 1.121 g/mL) . The boiling point under reduced pressure follows the expected chain-length trend: adipoyl chloride boils at 105–107 °C at 2 mmHg , suberoyl chloride at 162–163 °C at 15 mmHg , and sebacoyl chloride at 166–168 °C at 11 mmHg . The density difference of ~0.087 g/mL between suberoyl and adipoyl chloride (7.4% lower for suberoyl) affects solution-phase reaction stoichiometry when reagents are measured volumetrically. The refractive index of suberoyl chloride (n20/D 1.468) is slightly lower than that of adipoyl chloride (n20/D 1.470–1.471), providing a rapid optical purity check .

Physicochemical characterization Quality control Process engineering

Thermal Stability Trend – Methylene Spacer Length Inversely Correlated with Polymer Degradation Resistance

A class-level structure-property relationship established across multiple diacyl chloride-derived polymer systems demonstrates that increasing the aliphatic methylene spacer length between acyl chloride groups systematically reduces the thermal stability of the resulting polymers . Polymers synthesized from suberoyl chloride (C8) were shown to be stable up to approximately 280 °C before the onset of degradation . This positions suberoyl chloride as providing intermediate thermal stability: higher than longer-chain analogs such as sebacoyl chloride (C10), but lower than shorter-chain analogs such as adipoyl chloride (C6) . The limiting oxygen index (LOI) values calculated for these polymer series further confirm the inverse relationship between spacer length and flame resistance . Suberoyl chloride's eight-carbon backbone thus offers a quantifiable balance between the higher thermal stability of C6-derived polymers and the greater chain flexibility imparted by C10 spacers.

Thermal degradation Structure-property relationship Polymer stability

Hydroxyferrocifen Hybrid Synthesis – C8 Linker Length Enables Antiproliferative Activity Against Triple-Negative Breast Cancer Cells

Suberoyl chloride serves as the specific reagent for introducing the eight-carbon linker in hydroxyferrocifen–SAHA hybrid compounds that demonstrate antiproliferative activity against triple-negative breast cancer cells [1]. In the study by Cázares-Marinero et al. (2014), the ferrocene-containing hybrid compounds synthesized using suberoyl chloride exhibited IC50 values in the range of 1.3–4.5 μM against the triple-negative MDA-MB-231 cell line, which were 4- to 26-fold more potent than the corresponding purely organic derivatives (IC50 5.2–34.5 μM) [1]. The C8 suberoyl linker provides the optimal spacing between the ferrocifen pharmacophore and the hydroxamic acid zinc-binding group, and alteration of this chain length would be expected to disrupt the dual-target binding geometry essential for the observed antiproliferative synergy [1].

Medicinal chemistry Organometallic drug design Anticancer compounds

High-Value Application Scenarios Where Suberoyl Chloride Differentiation Is Most Consequential


Synthesis of Copolyoxamides Requiring Intermediate Thermal Performance (Tm ~350–365 °C)

When designing aromatic-aliphatic copolyoxamides for high-temperature engineering thermoplastics, suberoyl chloride (C8) delivers a melting point positioned between the excessively high-melting adipoyl-derived (C6) and excessively low-melting sebacoyl-derived (C10) polymers [1]. This intermediate thermal profile permits melt processing at temperatures that avoid decomposition while retaining adequate heat resistance for applications such as high-performance fibers, films, and molded components. Procurement of suberoyl chloride rather than its C6 or C10 analogs is essential to reproducibly achieve this thermal performance window.

Fabrication of Tunable-Permeability Chitosan Membranes for Controlled-Release Fertilizers

Suberoyl chloride crosslinking of N-phthaloyl acylated chitosan uniquely enables simultaneous improvement of tensile strength, Young's modulus, and elongation at break while reducing water uptake and permeability to macro- and micronutrients (N, P, K, Zn²⁺, Cu²⁺) [2]. By adjusting the suberoyl chloride loading between 2.9% and 7.4% crosslinking degree, the release kinetics can be tailored for specific crop nutrition schedules. This tunability, combined with the biodegradable chitosan matrix, makes suberoyl chloride-crosslinked membranes superior to those produced with glutaraldehyde (cytotoxicity concerns) or shorter-chain diacyl chlorides (insufficient flexibility) [2].

Synthesis of Ferrocifen-SAHA Hybrid Anticancer Agents with Optimal C8 Linker Geometry

In the preparation of hydroxyferrocifen–suberoyl–hydroxamic acid hybrid compounds targeting triple-negative breast cancer (MDA-MB-231, IC50 1.3–4.5 μM), suberoyl chloride provides the precise eight-carbon linker length required for simultaneous engagement of the estrogen receptor and histone deacetylase targets [3]. The use of adipoyl chloride (C6) or sebacoyl chloride (C10) would alter the spatial relationship between the two pharmacophores, potentially eliminating the synergistic antiproliferative effect. Suberoyl chloride is therefore the required reagent for reproducing the published biological activity of this compound class [3].

Polyester and Polyamide Synthesis Requiring Balanced Hydrophobicity and Thermal Stability

For polycondensation reactions with diols or diamines where the final polymer must balance hydrophobicity, crystallinity, and thermal degradation resistance, suberoyl chloride's C8 chain length occupies the empirically validated intermediate position [4]. Polymers degrade above ~280 °C with suberoyl-based backbones, offering a quantifiable margin above C10-derived polymers while retaining greater chain flexibility than C6-derived materials . This balance is particularly relevant for biodegradable polyester design where both degradation rate and processing window must be simultaneously optimized.

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